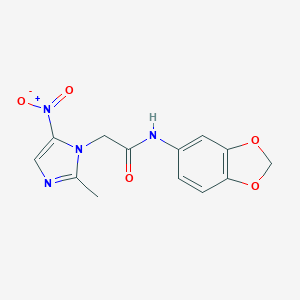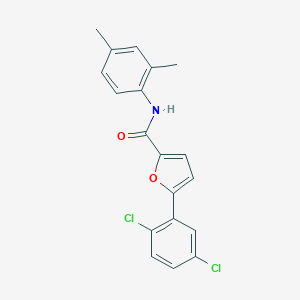
N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound features a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an imidazole ring, which is a common pharmacophore in many drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole ring can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Imidazole Ring: The imidazole ring is introduced via a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group on the imidazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely exerts its effects by modulating the activity of key enzymes or receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[1,3]dioxole core and have been studied for various biological activities.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide is unique due to its specific combination of the benzo[1,3]dioxole and imidazole moieties, which confer distinct biological activities. Its ability to induce cell cycle arrest and apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H12N4O5 |
|---|---|
Molecular Weight |
304.26g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O5/c1-8-14-5-13(17(19)20)16(8)6-12(18)15-9-2-3-10-11(4-9)22-7-21-10/h2-5H,6-7H2,1H3,(H,15,18) |
InChI Key |
ZJWYVTVSSGLRAJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B408748.png)

![(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B408754.png)
![ETHYL (2Z)-2-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B408757.png)
![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B408759.png)
![N,N-diethyl-4-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B408760.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408761.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408762.png)
![4-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B408764.png)
![4-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408765.png)
![ETHYL 5-(4-CHLOROPHENYL)-2-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B408766.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408767.png)
![N-{2-[(cyclohexylcarbonyl)amino]cyclohexyl}cyclohexanecarboxamide](/img/structure/B408768.png)
